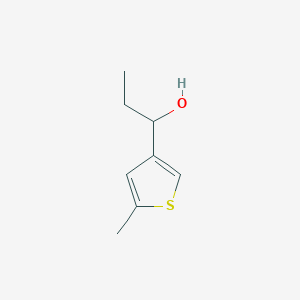
1-(5-Methylthiophen-3-yl)propan-1-ol
Cat. No. B2429752
M. Wt: 156.24
InChI Key: ZMNNXASBAJHXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129361B2
Procedure details


A solution of compound 83-2 (1.47 g) and p-toluenesulfonic acid monohydrate (10.0 mg) in methanol (20 ml) was stirred at room temperature for 17 hr. Triethylamine (0.10 ml) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30) to give the object product (0.73 g) as a brown oil.
[Compound]
Name
compound 83-2
Quantity
1.47 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8](O)(=O)=O)=CC=1.C(N([CH2:18][CH3:19])CC)C.[CH3:20]O>>[CH3:12][C:2]1[S:8][CH:5]=[C:6]([CH:20]([OH:1])[CH2:18][CH3:19])[CH:7]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
compound 83-2
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC=C(C1)C(CC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.73 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

